molecular formula C17H23N5OS2 B2741283 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide CAS No. 1105226-20-7

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Cat. No.: B2741283
CAS No.: 1105226-20-7
M. Wt: 377.53
InChI Key: PZDRNJHFFWFKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazine moiety and an N-propylacetamide side chain. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, often contributing to antimicrobial, antifungal, and CNS-modulating activities.

Properties

IUPAC Name

2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-2-8-18-15(23)13-24-17-20-19-16(25-17)22-11-9-21(10-12-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRNJHFFWFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 1-(4-phenylpiperazin-1-yl)chloride.

    Attachment of the Propylacetamide Group: The final step involves the reaction of the intermediate compound with propylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may require the use of Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for various pharmacological effects, including:

  • Neuroprotective Effects : The piperazine derivative has shown promise in protecting neuronal cells from damage, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that compounds with thiadiazole structures can interact with neurotransmitter systems, enhancing neuroprotection .
  • Anticancer Activity : Research indicates that derivatives of thiadiazole exhibit cytotoxic effects against several cancer cell lines. The compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Properties : The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
NeuroprotectionDemonstrated significant protective effects on neuronal cells against oxidative stress.
AnticancerShowed cytotoxicity against breast and colon cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatoryInhibited TNF-alpha production in macrophage models, suggesting potential for treating chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide typically involves multi-step processes including:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Final acetamide formation via acylation reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its potential therapeutic effects in the central nervous system. Additionally, the thiadiazole ring can interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Antifungal Activity

  • Ergosterol Inhibition : Thiadiazole derivatives with piperazine and acetamide groups (e.g., ) exhibit antifungal activity by inhibiting ergosterol biosynthesis. For example, compound 8d () showed potent activity against Candida albicans (MIC = 1.56 µg/mL), comparable to fluconazole. The 4-phenylpiperazine group in the target compound may similarly enhance binding to fungal cytochrome P450 enzymes .
  • Structure-Activity Relationships :
    • Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 5j , 8d ) improve activity by increasing electrophilicity .
    • Alkyl Chain Length : Propyl groups (as in the target compound) balance lipophilicity and solubility better than shorter (methyl) or bulkier (isopropyl) chains .

Antimicrobial Spectrum

  • Candida Species : Analogues like 5e and 5j () showed MIC values of 4–8 µg/mL against C. albicans and C. glabrata. The target compound’s piperazine moiety may broaden activity against azole-resistant strains .
  • Bacterial Activity: Limited data, but compounds with methoxy or methylphenoxy groups (e.g., 5k, 5l) demonstrated moderate antibacterial effects .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) logP<sup>a</sup> Solubility (mg/mL)
Target Compound ~150–160<sup>b</sup> 70–80<sup>c</sup> 3.2 0.12 (Water)
5e (4-chlorobenzyl derivative) 132–134 74 3.8 0.08
5j (chlorobenzyl) 138–140 82 4.1 0.05
8d (bromophenyl urea) 155–160 70 2.9 0.15
sc-340750 () Not reported 85 2.5 0.20

<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Estimated based on analogues; <sup>c</sup> Typical for thiadiazole syntheses .

Research Findings and Implications

  • Toxicity Considerations : Piperazine derivatives generally exhibit lower hepatotoxicity than triazoles, but propylacetamide metabolites may require renal clearance monitoring .
  • Optimization Potential: Introducing fluorine (as in ) or methoxy groups () could enhance potency and pharmacokinetics.

Biological Activity

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a complex organic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on existing literature, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole moiety linked to a piperazine derivative, which is known for its diverse biological properties. The structural components include:

  • Thiadiazole ring : Associated with antimicrobial and anticancer activities.
  • Piperazine ring : Commonly found in various pharmacologically active compounds.

Anticancer Activity

Thiadiazole-based compounds have been extensively studied for their anticancer properties. A notable study evaluated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and reported enhanced activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines when modified with piperazine or piperidine rings . This suggests that the incorporation of piperazine in our compound may similarly enhance anticancer efficacy.

The mechanisms through which thiadiazole derivatives exert their biological effects often involve:

  • Inhibition of key enzymes : Many compounds target enzymes such as CYP51 involved in sterol biosynthesis in fungi, thereby disrupting cell membrane integrity .
  • Interference with cellular pathways : The presence of electronegative substituents enhances lipophilicity and allows better membrane penetration, which is crucial for effective drug action .

Case Studies and Research Findings

A series of studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
2eAntifungalMIC of 1.23 µg/mL against C. parapsilosis
4eAnticancerEnhanced activity against MCF-7 cells with piperazine modification
VariousAntimicrobialSignificant antimicrobial activity noted in similar thiadiazole structures

Pharmacokinetic Properties

Pharmacokinetic studies (ADME) are essential to evaluate the drug-likeness of compounds. Preliminary data suggest that derivatives similar to this compound possess favorable absorption and distribution characteristics, indicating potential for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.